molecular formula C11H19Br B15251702 1-(Bromomethyl)-1-cyclopentylcyclopentane

1-(Bromomethyl)-1-cyclopentylcyclopentane

Katalognummer: B15251702
Molekulargewicht: 231.17 g/mol
InChI-Schlüssel: BFUJEEBMAQLUBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Bromomethyl)-1-cyclopentylcyclopentane is an organic compound characterized by a bromomethyl group attached to a cyclopentyl ring, which is further bonded to another cyclopentyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-cyclopentylcyclopentane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-cyclopentylcyclopentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the handling of bromine and other reactive intermediates.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Bromomethyl)-1-cyclopentylcyclopentane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.

    Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products:

    Nucleophilic Substitution: Alcohols, nitriles, amines.

    Elimination: Alkenes.

    Oxidation: Aldehydes, carboxylic acids.

Wissenschaftliche Forschungsanwendungen

1-(Bromomethyl)-1-cyclopentylcyclopentane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in studying substitution and elimination reactions.

    Biology: Potential use in the synthesis of biologically active compounds, although specific biological applications are still under investigation.

    Medicine: Research into its derivatives for potential pharmaceutical applications.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Bromomethyl)-1-cyclopentylcyclopentane in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. These intermediates then undergo further transformations leading to the final products. The molecular targets and pathways are primarily determined by the nature of the nucleophile or electrophile involved in the reaction.

Vergleich Mit ähnlichen Verbindungen

    1-Bromocyclopentane: Similar structure but lacks the additional cyclopentyl ring.

    1,2-Dibromocyclopentane: Contains two bromine atoms on the cyclopentane ring.

    Cyclopentylmethyl bromide: Similar but with a single cyclopentyl ring.

Uniqueness: 1-(Bromomethyl)-1-cyclopentylcyclopentane is unique due to its dual cyclopentyl structure, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and steric hindrance in chemical reactions.

Eigenschaften

Molekularformel

C11H19Br

Molekulargewicht

231.17 g/mol

IUPAC-Name

1-(bromomethyl)-1-cyclopentylcyclopentane

InChI

InChI=1S/C11H19Br/c12-9-11(7-3-4-8-11)10-5-1-2-6-10/h10H,1-9H2

InChI-Schlüssel

BFUJEEBMAQLUBK-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)C2(CCCC2)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.